molecular formula C9H6F4O B167923 3-(4-Fluorophenyl)-1,1,1-trifluoro-2-propanone CAS No. 1735-92-8

3-(4-Fluorophenyl)-1,1,1-trifluoro-2-propanone

Cat. No.: B167923
CAS No.: 1735-92-8
M. Wt: 206.14 g/mol
InChI Key: RXEDPCRQZJYHIX-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)-1,1,1-trifluoro-2-propanone is an organofluorine compound characterized by the presence of a trifluoromethyl group and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Fluorophenyl)-1,1,1-trifluoro-2-propanone typically involves the trifluoromethylation of a precursor compound. One common method is the visible-light-induced radical denitrogenative trifluoromethylation of a corresponding vinyl azide, followed by a Cs₂CO₃-mediated defluorinative cyclization of the resultant azine . Sodium trifluoromethanesulfinate is often used as a precursor for CF₃ radicals, and graphitic carbon nitride (g-C₃N₄) serves as an efficient heterogeneous photocatalyst .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions, with optimizations for yield and purity. The use of environmentally friendly and cost-effective catalysts, such as g-C₃N₄, is particularly advantageous for industrial applications .

Chemical Reactions Analysis

Types of Reactions: 3-(4-Fluorophenyl)-1,1,1-trifluoro-2-propanone undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boron reagents are commonly used.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce more complex aromatic compounds .

Scientific Research Applications

3-(4-Fluorophenyl)-1,1,1-trifluoro-2-propanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenyl)-1,1,1-trifluoro-2-propanone involves its interaction with molecular targets through its fluorinated groups. The trifluoromethyl group enhances the compound’s ability to bind to biological membranes and receptors, increasing its efficacy and stability . The specific pathways and targets depend on the context of its application, such as drug development or material science.

Properties

IUPAC Name

1,1,1-trifluoro-3-(4-fluorophenyl)propan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F4O/c10-7-3-1-6(2-4-7)5-8(14)9(11,12)13/h1-4H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXEDPCRQZJYHIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)C(F)(F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00568438
Record name 1,1,1-Trifluoro-3-(4-fluorophenyl)propan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00568438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1735-92-8
Record name 1,1,1-Trifluoro-3-(4-fluorophenyl)propan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00568438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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